molecular formula C3H7N5 B1604896 1-Methyl-1H-1,2,4-triazole-3,5-diamine CAS No. 25688-67-9

1-Methyl-1H-1,2,4-triazole-3,5-diamine

Cat. No. B1604896
CAS RN: 25688-67-9
M. Wt: 113.12 g/mol
InChI Key: REFNCKLJAUXDRN-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a triazole ring and a primary amine group. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

Anticancer Applications

  • A series of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues were synthesized and demonstrated potent and selective cyclin-dependent kinase (CDK) inhibitory activities. These compounds inhibited cellular proliferation in various human tumor cells, with one compound showing efficacy in a human melanoma model (Lin et al., 2005).

Synthesis and Chemical Properties

  • A novel one-pot synthesis method for 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and mono-substituted hydrazines was developed, providing a more efficient way to produce these compounds (Liu & Iwanowicz, 2003).
  • An improved process for producing 1-methyl-3,5-dinitro-1H-1,2,4-triazole, a promising melt-cast explosive to replace TNT, was described. This process is safer and more scalable, starting from dicyandiamide and methylhydrazine (Luo et al., 2017).

Energetic Material Applications

  • Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity were synthesized. These nitrogen-rich materials showed high thermostability and low sensitivity to impact, friction, and electrostatic discharge, indicating potential use in solid propellants and gas generators for fire-extinguishing systems (Shlomovich et al., 2017).

Corrosion Inhibition

  • The efficiency of certain 1,2,4-triazole derivatives as inhibitors of copper corrosion in acid media was investigated using density functional theory. A good correlation between theoretical data and experimental results was found, indicating their potential as corrosion inhibitors (Zarrouk et al., 2013).

Safety And Hazards

Guanazole is considered toxic and should be handled with care .

properties

IUPAC Name

1-methyl-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8-3(5)6-2(4)7-8/h1H3,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFNCKLJAUXDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329592
Record name 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-1,2,4-triazole-3,5-diamine

CAS RN

25688-67-9
Record name 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazole-3,5-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LK Beagle - 2012 - search.proquest.com
This thesis focuses on expanding the role of benzotriazole-mediated reactions leading to compounds of potential interest in medicinal chemistry. Chapter 1 reviews the common themes …
Number of citations: 1 search.proquest.com

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